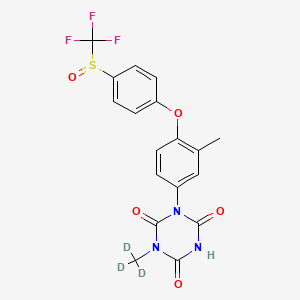
Diosmetin t-butyldimethylsilyl ether-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diosmetin t-butyldimethylsilyl ether-d3 is a deuterium-labeled derivative of diosmetin t-butyldimethylsilyl ether. Diosmetin itself is a naturally occurring flavonoid found in citrus fruits and is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium labeling in this compound is used to trace the compound in various scientific studies, enhancing the understanding of its behavior and interactions.
Métodos De Preparación
The synthesis of diosmetin t-butyldimethylsilyl ether-d3 involves the deuteration of diosmetin t-butyldimethylsilyl ether. This process typically includes the following steps:
Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving deuterium exchange and silylation reactions.
Análisis De Reacciones Químicas
Diosmetin t-butyldimethylsilyl ether-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert diosmetin derivatives back to their parent flavonoid forms.
Substitution: The silyl ether group can be substituted under specific conditions, such as using fluoride ions to remove the silyl protecting group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluoride sources like tetrabutylammonium fluoride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diosmetin t-butyldimethylsilyl ether-d3 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it helps in tracing and studying the metabolic pathways of diosmetin and its derivatives.
Biology: It is used to investigate the biological activities of diosmetin, including its antioxidant and anti-inflammatory effects.
Medicine: Research on its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of diosmetin t-butyldimethylsilyl ether-d3 involves its interaction with various molecular targets and pathways. Diosmetin, the parent compound, is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
The deuterium labeling does not significantly alter these mechanisms but allows for more precise tracking and analysis in experimental settings.
Comparación Con Compuestos Similares
Diosmetin t-butyldimethylsilyl ether-d3 can be compared with other similar compounds such as:
Diosmin: A glycoside form of diosmetin with similar pharmacological activities but different bioavailability and metabolic pathways.
Hesperidin: Another citrus flavonoid with overlapping antioxidant and anti-inflammatory properties.
Luteolin: A structurally related flavonoid with similar biological activities but distinct molecular targets.
This compound is unique due to its deuterium labeling, which enhances its utility in research by allowing for precise tracking and analysis.
Propiedades
Fórmula molecular |
C22H26O6Si |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H26O6Si/c1-22(2,3)29(5,6)28-14-10-16(24)21-17(25)12-19(27-20(21)11-14)13-7-8-18(26-4)15(23)9-13/h7-12,23-24H,1-6H3/i4D3 |
Clave InChI |
MQBWJVZJDBPKEU-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[Si](C)(C)C(C)(C)C)O)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)




